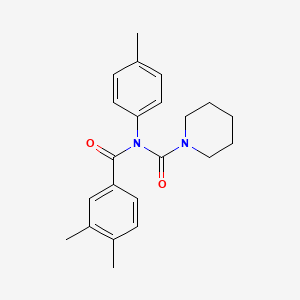

N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

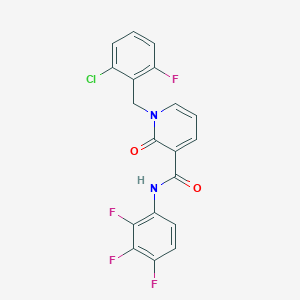

Descripción general

Descripción

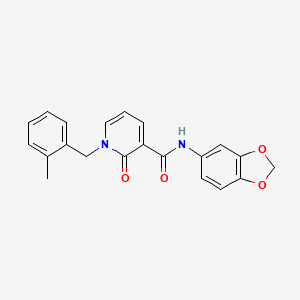

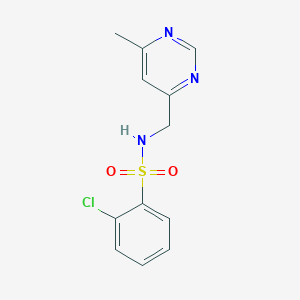

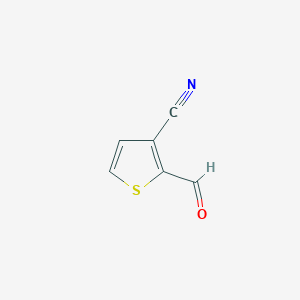

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.

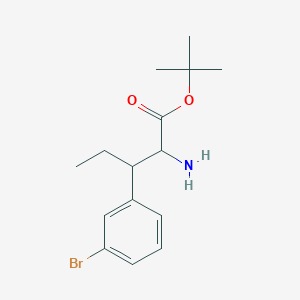

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically discussed.Molecular Structure Analysis

This involves discussing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure.Chemical Reactions Analysis

This involves detailing the reactions that the compound undergoes, including the conditions, reagents, and products of these reactions. The mechanism of these reactions may also be discussed.Physical And Chemical Properties Analysis

This involves discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Structure-Activity Relationships

The study of pyrazole derivatives, including compounds structurally related to N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, focuses on their role as cannabinoid receptor antagonists. These compounds have been designed to characterize cannabinoid receptor binding sites and potentially serve as pharmacological probes. Their structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been detailed, including specific substituents on the pyrazole ring that contribute to their efficacy. This research has implications for developing therapeutics to antagonize the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interactions

Further investigations into the molecular interaction of pyrazole derivatives, similar to N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, with the CB1 cannabinoid receptor have been conducted. These studies utilize conformational analysis and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. The results highlight the importance of the N1 aromatic ring moiety and the C5 aromatic ring in the binding interaction with the receptor, suggesting pathways for enhancing antagonist activity or conferring neutral antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).

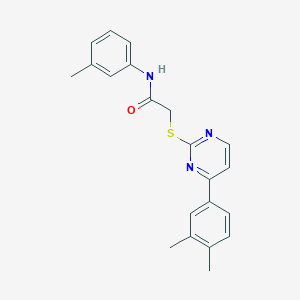

Antimycobacterial Activity

The synthesis of imidazo[1,2-a]pyridine-3-carboxamides has been explored for their anti-tuberculosis activity. These compounds, including structural analogs of N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, have shown significant in vitro activity against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. The research underlines the potential of these compounds as a new class of anti-TB agents with excellent potency and pharmacokinetics, demonstrating the broad applicability of this chemical framework in addressing global health challenges (Moraski et al., 2011).

Safety And Hazards

This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be included.

Direcciones Futuras

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

Please consult a professional chemist or a reliable database for specific information on “N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide”.

Propiedades

IUPAC Name |

N-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-16-7-11-20(12-8-16)24(22(26)23-13-5-4-6-14-23)21(25)19-10-9-17(2)18(3)15-19/h7-12,15H,4-6,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRYKZVCSWWCLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)C)C)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)

![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)

![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)

![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)

![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)